2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1780262-79-4
VCID: VC3110997
InChI: InChI=1S/C7H7N3S/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-2,4H2,(H,9,10)
SMILES: C1CSCC2=C1NN=C2C#N
Molecular Formula: C7H7N3S
Molecular Weight: 165.22 g/mol

2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile

CAS No.: 1780262-79-4

Cat. No.: VC3110997

Molecular Formula: C7H7N3S

Molecular Weight: 165.22 g/mol

* For research use only. Not for human or veterinary use.

2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile - 1780262-79-4

Specification

CAS No. 1780262-79-4
Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
IUPAC Name 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile
Standard InChI InChI=1S/C7H7N3S/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-2,4H2,(H,9,10)
Standard InChI Key QSYLHKRFVRJGHZ-UHFFFAOYSA-N
SMILES C1CSCC2=C1NN=C2C#N
Canonical SMILES C1CSCC2=C1NN=C2C#N

Introduction

Structural Characteristics and Chemical Properties

2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is characterized by a bicyclic heterocyclic structure consisting of a fused thiopyrano-pyrazole core. The thiopyrano ring incorporates a sulfur atom, which distinguishes it from oxygen-containing pyrano analogs, while the pyrazole ring contributes to its nitrogen-rich character. The tetrahydro prefix indicates partial saturation of the thiopyrano ring, and the nitrile (-CN) group at the 3-position adds to its electronic properties and potential reactivity.

The molecular formula for this compound is C7H7N3S with a molecular weight of approximately 165.22 g/mol. The compound is registered under CAS number 1780262-79-4, indicating its recognition in chemical databases . Its structural features contribute to a unique electronic profile that influences its chemical behavior and potential applications.

Spectroscopic Characteristics

While specific spectroscopic data for the unsubstituted 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is limited in the available literature, data from structurally related compounds can provide insights into its expected spectral properties. For instance, similar nitrile-containing heterocycles typically show characteristic IR absorptions around 2200-2220 cm^-1 for the CN stretch. NMR spectra would likely show distinct patterns for the methylene groups in the tetrahydrothiopyrano ring and the protons associated with the pyrazole moiety.

Comparative Analysis with Structurally Related Compounds

The base structure of 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile serves as a scaffold for various derivatives with different substituents that can significantly alter the compound's properties and potential applications.

Table 1: Structural Comparison of 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile and Its Derivatives

CompoundStructural ModificationMolecular FormulaMolecular Weight (g/mol)Reference
2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrileBase structureC7H7N3S165.22
2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrileMethyl at N-2C8H9N3S179.24,
2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrileEthyl at N-2C9H11N3S193.27
2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrileIsopropyl at N-2C10H13N3S207.29
1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxideCarboxylic acid instead of nitrile; Sulfone (SO2)C7H8N2O4S216.21

The presence of different substituents at the N-2 position (methyl, ethyl, isopropyl) alters the steric and electronic properties of the molecules. These modifications can significantly influence lipophilicity, hydrogen bonding capabilities, and potential interactions with biological targets.

Synthesis Methods

The synthesis of 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile and its derivatives typically involves multicomponent reactions and cyclocondensation approaches. Based on synthetic methods for structurally related compounds, several viable routes can be identified.

Multicomponent Reaction Approach

One common synthetic strategy employs multicomponent reactions involving aldehydes, active methylene compounds like malononitrile, and hydrazine derivatives. This approach follows methodologies similar to those used for other fused heterocyclic systems.

The reaction typically proceeds through the formation of a pyrazole intermediate, followed by cyclization to form the thiopyrano ring. These reactions often benefit from catalysts such as nano-eggshell/Ti(IV), which provides mild conditions, short reaction times, and high yields.

Cyclization of Functionalized Precursors

Another approach involves the functionalization of preformed heterocycles followed by cyclization reactions. For example, pyrazole derivatives containing appropriate functional groups can undergo intramolecular cyclization to form the thiopyrano ring.

Table 2: Synthetic Approaches for Thiopyrano-Pyrazole Compounds

Synthetic ApproachKey ReagentsConditionsAdvantagesLimitations
Multicomponent ReactionAldehydes, malononitrile, hydrazine derivativesSolvent-free or catalytic conditionsOne-pot synthesis, atom economyComplex product mixtures possible
Pyrazole Functionalization and CyclizationFunctionalized pyrazoles, sulfur-containing reagentsVaried (acidic/basic)Control over regioselectivityMultiple steps required
Green Chemistry ApproachSimilar starting materials as MCRWater as solvent, recyclable catalystsEnvironmentally friendly, sustainableMay have lower yields

Specific Examples from Related Compounds

While direct synthesis information for 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is limited in the provided search results, synthesis methods for structurally related compounds can provide valuable insights. For instance, thiopyrano[2,3-d]thiazolidinones are synthesized via Knöevenagel condensation of thiazolidinones with appropriate aldehydes . Similar condensation strategies could potentially be applied to the synthesis of our target compound.

The synthesis of 2-oxo-6-aryl-4-(piperidin/pyrrolidin-1-yl)-2H-pyran-3-carbonitrile involves the use of DMF as a solvent and KOH as a base, with reaction temperatures around 100°C . These conditions could be adapted for the synthesis of thiopyrano-pyrazole derivatives by using appropriate starting materials.

Chemical Reactivity

The chemical reactivity of 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is primarily determined by its functional groups and structural features. Understanding these reactivity patterns is crucial for developing derivatives with enhanced properties.

Nitrile Group Transformations

The nitrile group at position 3 can undergo various transformations, similar to those observed in other cyanoheterocycles:

  • Hydrolysis to carboxylic acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form carboxylic acid derivatives, as evidenced by the existence of 1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid .

  • Reduction to primary amines: Reducing agents such as lithium aluminum hydride can convert the nitrile group to a primary amine, creating potential for further functionalization.

  • Addition reactions: The electrophilic carbon of the nitrile group can react with nucleophiles to form various functional groups including amidines and amides.

Sulfur Atom Reactivity

The sulfur atom in the thiopyrano ring represents another reactive site:

  • Oxidation: The sulfur can be oxidized to form sulfoxides or sulfones, as demonstrated by the existence of 1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide .

  • Nucleophilic substitution: Under certain conditions, the sulfur atom can participate in nucleophilic substitution reactions.

  • Ring transformations: The thiopyrano ring can potentially undergo ring-opening or ring-contraction reactions under specific conditions.

Pyrazole N-Substitution

The N-2 position of the pyrazole ring serves as a site for various substitutions, as evidenced by the existence of 2-methyl, 2-ethyl, and 2-isopropyl derivatives . These substitutions can be achieved through alkylation reactions using appropriate alkyl halides or other alkylating agents.

Structural FeaturePotential Impact on Biological ActivityExamples in Related Compounds
Nitrile group at C-3Hydrogen bond acceptor, potential covalent interaction with nucleophilic residues2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile and its N-substituted derivatives
N-2 alkyl substitutionIncreased lipophilicity, steric effects at binding sites2-Methyl, 2-Ethyl, and 2-Isopropyl derivatives
Sulfone groupEnhanced hydrogen bonding, increased polarity1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide
Fused bicyclic systemConformational restriction, specific spatial arrangement of functional groupsAll thiopyrano-pyrazole derivatives

Comparison with Other Bioactive Heterocycles

In the broader context of medicinal chemistry, thiopyrano-pyrazole compounds can be compared with other bioactive heterocycles. For instance, pyranopyridine-3-carbonitrile derivatives have been prepared and evaluated for various biological activities . The replacement of one nitrogen atom in the pyrazole ring with a carbon atom, as in pyridine, alters the electronic distribution and hydrogen bonding patterns, potentially leading to different biological profiles.

Similarly, 2H-pyranones and their derivatives have shown diverse biological activities . The replacement of oxygen with sulfur, as in thiopyrano compounds, typically enhances lipophilicity and alters the electronic properties of the heterocyclic system.

Applications in Medicinal Chemistry and Materials Science

The unique structural features of 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile position it as a potential candidate for various applications in medicinal chemistry and beyond.

Chemical Biology Tools

Beyond therapeutic applications, 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile and its derivatives could serve as valuable tools in chemical biology:

  • Chemical probes: These compounds could be developed as probes to investigate biological systems, particularly those involving sulfur-containing moieties or specific enzyme interactions.

  • Fluorescent tags: Appropriately functionalized derivatives could potentially serve as fluorescent or spectroscopic tags for biological studies.

Materials Science Applications

The structural features of thiopyrano-pyrazole compounds also suggest potential applications in materials science:

  • Coordination chemistry: The presence of multiple heteroatoms (N and S) provides coordination sites for metal ions, potentially leading to interesting coordination compounds.

  • Electronic materials: The electronic properties of the conjugated system could be exploited for developing materials with specific electronic or optical properties.

Future Research Directions

Despite the potential of 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile, several areas remain unexplored and warrant further investigation.

Synthetic Methodology Development

The development of more efficient, scalable, and environmentally friendly synthetic routes is essential for facilitating broader exploration of this compound class:

  • Green chemistry approaches: Implementation of solvent-free conditions, recyclable catalysts, and renewable starting materials could enhance the sustainability of synthesis.

  • Regioselective functionalization: Development of methods for selective functionalization at specific positions would enable more precise tuning of properties.

  • Stereochemical control: Exploration of stereoselective synthesis methods for creating stereodefined derivatives when applicable.

Comprehensive Biological Evaluation

Systematic evaluation of biological activities could reveal unexpected therapeutic applications:

  • Target identification: Phenotypic screening followed by target deconvolution could identify specific molecular targets.

  • Structure-activity relationship studies: Systematic modification of the base structure coupled with biological evaluation would establish clear structure-activity relationships.

  • In vivo studies: Evaluation of promising compounds in appropriate animal models would provide insights into pharmacokinetics and efficacy.

Exploration of Novel Derivatives

Design and synthesis of novel derivatives with enhanced properties could expand the potential applications:

  • Hybrid molecules: Combination of the thiopyrano-pyrazole scaffold with other bioactive moieties could lead to synergistic effects.

  • Prodrug approaches: Development of prodrug strategies to enhance delivery and bioavailability.

  • Targeted delivery systems: Conjugation with targeting moieties for site-specific delivery.

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